UA62784

Vue d'ensemble

Description

UA 62784 est un nouveau composé de fluorenone présentant une activité inhibitrice significative contre la protéine E centromérique de type kinésine. Il a été identifié en raison de sa sélectivité dans les lignées cellulaires isogéniques de carcinome pancréatique avec une délétion du gène DPC4. UA 62784 provoque un arrêt mitotique en inhibant la congruence des chromosomes à la plaque métaphasique, probablement par inhibition de l’activité ATPase liée aux microtubules de la protéine E centromérique .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l’UA 62784 implique la préparation de dérivés de la fluorenone. La voie de synthèse spécifique et les conditions réactionnelles ne sont pas largement publiées, mais elles impliquent généralement la formation de la structure de base de la fluorenone suivie d’une fonctionnalisation pour introduire les substituants souhaités .

Méthodes de production industrielle

Il est probable que la production implique des techniques de synthèse organique standard, y compris l’utilisation du criblage à haut débit pour identifier et optimiser l’activité du composé .

Analyse Des Réactions Chimiques

Types de réactions

L’UA 62784 subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le noyau de la fluorenone peut être oxydé dans des conditions spécifiques.

Réduction : Les réactions de réduction peuvent modifier la structure de la fluorenone.

Substitution : Les groupes fonctionnels sur le noyau de la fluorenone peuvent être substitués par d’autres groupes afin de modifier les propriétés du composé.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et divers nucléophiles pour les réactions de substitution. Les conditions spécifiques dépendent de la modification souhaitée du noyau de la fluorenone .

Principaux produits

Les principaux produits formés à partir de ces réactions sont généralement des dérivés de fluorenone modifiés avec une activité biologique modifiée. Ces modifications peuvent augmenter ou réduire l’activité inhibitrice du composé contre la protéine E centromérique .

Applications de la recherche scientifique

L’UA 62784 a plusieurs applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l’industrie :

Chimie : Utilisé comme composé modèle pour étudier les dérivés de la fluorenone et leurs réactions.

Biologie : Étudié pour ses effets sur la régulation du cycle cellulaire et l’arrêt mitotique.

Industrie : Applications potentielles dans le développement de médicaments antimitotiques et d’autres agents thérapeutiques.

Applications De Recherche Scientifique

Cytotoxicity Against Pancreatic Cancer Cells

UA62784 was isolated through a high-throughput screening process aimed at identifying compounds that selectively target pancreatic cancer cells with DPC4 deletions. The compound exhibited varying levels of cytotoxicity across different pancreatic cancer cell lines:

| Cell Line | IC50 (nM) |

|---|---|

| MiaPaCa | 43.25 ± 4.03 |

| Panc-1 | 85 ± 7.07 |

| BxPC3 | 103.8 ± 14 |

| Fibroblast | >50,000 |

The MiaPaCa cell line was found to be the most sensitive to this compound, while fibroblast cells showed significantly higher resistance .

Induction of Apoptosis

Flow cytometry analysis demonstrated that treatment with this compound at concentrations above 500 nM resulted in apoptosis rather than necrosis in pancreatic cancer cells. The compound's ability to induce apoptosis was confirmed by Annexin V-FITC staining, indicating that the mechanism of action involves triggering apoptotic pathways following mitotic arrest .

Study on HeLa Cells

In additional studies involving HeLa cells, this compound was shown to delay mitosis and promote apoptosis effectively. When exposed to various concentrations of this compound for periods ranging from 12 to 48 hours, HeLa cells exhibited significant mitotic arrest and increased apoptotic markers .

Recovery from Mitotic Arrest

Research indicated that the G2/M arrest induced by this compound is reversible. For instance, MiaPaCa cells treated with 100 nM this compound for 8 hours displayed significant recovery within 3 hours after washing out the drug, suggesting potential therapeutic windows for treatment applications .

Potential Therapeutic Applications

Given its mechanism of action and efficacy against specific cancer cell lines, this compound holds promise as a therapeutic agent in oncology:

- Pancreatic Cancer : Its selective cytotoxicity against DPC4-deleted pancreatic carcinoma makes it a candidate for targeted therapies.

- Combination Therapies : The compound exhibits additive effects when used alongside other microtubule inhibitors like vinblastine, indicating potential for combination therapies to enhance treatment efficacy and overcome resistance mechanisms associated with traditional chemotherapeutics .

Mécanisme D'action

L’UA 62784 exerce ses effets en inhibant l’activité ATPase liée aux microtubules de la protéine E centromérique. Cette inhibition empêche la formation d’un fuseau bipolaire fonctionnel pendant la mitose, entraînant un arrêt mitotique et une mort cellulaire subséquente. Le composé cible spécifiquement le domaine moteur de la protéine E centromérique, qui est essentiel à son activité .

Comparaison Avec Des Composés Similaires

Composés similaires

Gemcitabine : Un analogue nucléosidique utilisé comme agent chimiothérapeutique pour le cancer du pancréas.

Docétaxel : Un agent antimitotique utilisé en association avec d’autres médicaments pour traiter divers cancers.

Unicité

L’UA 62784 est unique en raison de sa cytotoxicité sélective contre les cellules cancéreuses pancréatiques dépourvues de DPC4 et de son inhibition spécifique de la protéine E centromérique. Contrairement à d’autres composés, l’UA 62784 n’affecte pas directement la polymérisation de la tubuline, mais agit indirectement pour empêcher la formation d’un fuseau bipolaire normal .

Activité Biologique

UA62784 is a synthetic small molecule identified as a potent inhibitor of the CENP-E kinesin-like protein, which plays a crucial role in mitotic spindle assembly and chromosome segregation. Its biological activity has been extensively studied, particularly in the context of pancreatic cancer, where it demonstrates significant antitumor effects.

This compound functions primarily by inhibiting the microtubule-associated ATPase activity of CENP-E, leading to reversible cell cycle arrest in the G2/M phase. This compound does not affect tubulin polymerization directly but disrupts the dynamics necessary for proper spindle formation, resulting in apoptosis of cancer cells.

- Cell Cycle Arrest : this compound induces a G2/M arrest in various pancreatic cancer cell lines (MiaPaCa, BxPC3, Panc-1) within 12 hours of treatment. The concentration required for this effect varies among cell lines, with MiaPaCa cells showing sensitivity at 100 nM and BxPC3 and Panc-1 requiring higher doses (300 nM) .

- Apoptosis Induction : Flow cytometry analysis using Annexin V-FITC and propidium iodide staining confirmed that this compound-treated cells exhibited signs of apoptosis at concentrations above 500 nM after 24 hours .

Case Studies and Experimental Data

A comprehensive study involving multiple pancreatic cancer cell lines revealed that this compound effectively halts cell proliferation by inducing apoptosis while maintaining the integrity of normal cells. The following table summarizes key findings from various studies:

| Cell Line | Concentration (nM) | Time (hours) | Effect | Outcome |

|---|---|---|---|---|

| MiaPaCa | 100 | 12 | G2/M Arrest | Reversible after wash |

| BxPC3 | 300 | 12 | G2/M Arrest | Continued cycling post-treatment |

| Panc-1 | 300 | 36 | G2/M Arrest | Minor accumulation of 8n cells |

| All Lines | ≥500 | 24 | Apoptosis | Confirmed via flow cytometry |

Detailed Mechanistic Insights

The mechanism by which this compound induces cell cycle arrest involves several key processes:

- Microtubule Dynamics : this compound disrupts the normal assembly and disassembly of microtubules, essential for mitotic spindle formation. This disruption prevents proper chromosome alignment and segregation during mitosis .

- Apoptotic Pathways : The induction of apoptosis is mediated through mitochondrial pathways, affecting proteins such as Bcl-xL and Bax, and activating caspases involved in the apoptotic cascade .

- Reversibility of Arrest : Notably, the G2/M arrest caused by this compound is reversible upon removal of the drug, indicating potential therapeutic applications where transient inhibition could allow normal cell recovery while targeting cancerous cells .

Propriétés

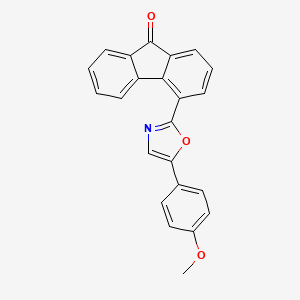

IUPAC Name |

4-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]fluoren-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15NO3/c1-26-15-11-9-14(10-12-15)20-13-24-23(27-20)19-8-4-7-18-21(19)16-5-2-3-6-17(16)22(18)25/h2-13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVICLWPFAQYZLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN=C(O2)C3=C4C5=CC=CC=C5C(=O)C4=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20391982 | |

| Record name | UA62784 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313367-92-9 | |

| Record name | UA62784 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | UA62784 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.